molecular formula C16H24ClN B048396 N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine CAS No. 123529-03-3

N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine

Cat. No. B048396
M. Wt: 265.82 g/mol
InChI Key: JWXDOABQNLEIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine, also known as CDP-1, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of amphetamine and is known to have a wide range of biochemical and physiological effects.

Mechanism Of Action

The mechanism of action of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine is complex and not fully understood. It is believed to act as a dopamine and norepinephrine reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine may also act as a monoamine oxidase inhibitor, which further increases the levels of these neurotransmitters.

Biochemical And Physiological Effects

N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity in rodents, enhance learning and memory, and improve mood. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has also been shown to have anxiolytic and anti-depressant effects, which could have significant implications for the treatment of mental health disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine for use in lab experiments is its potent and selective effects on dopamine and norepinephrine release. This makes it an excellent tool for studying the role of these neurotransmitters in various physiological and pathological conditions. However, the use of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine in lab experiments is limited by its potential for toxicity and the need for careful dosing and monitoring.

Future Directions

There are many potential future directions for research on N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine. One area of interest is the development of new derivatives of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine that have improved potency and selectivity for dopamine and norepinephrine release. Another area of interest is the exploration of the potential therapeutic effects of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine in the treatment of neurological and mental health disorders. Finally, further research is needed to fully understand the mechanism of action of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine and its potential for toxicity.

Synthesis Methods

The synthesis of N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine involves the reaction of 5-chloro-2,2-dimethyl-1-phenyl-pentan-1-one with isopropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The purity of the final product is critical for its use in scientific research.

Scientific Research Applications

N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience. N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine has been shown to have a potent effect on the release of dopamine and norepinephrine in the brain, which could have significant implications for the treatment of neurological disorders such as Parkinson's disease and depression.

properties

CAS RN

123529-03-3

Product Name

N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine

Molecular Formula

C16H24ClN

Molecular Weight

265.82 g/mol

IUPAC Name

5-chloro-2,2-dimethyl-1-phenyl-N-propan-2-ylpentan-1-imine

InChI

InChI=1S/C16H24ClN/c1-13(2)18-15(14-9-6-5-7-10-14)16(3,4)11-8-12-17/h5-7,9-10,13H,8,11-12H2,1-4H3

InChI Key

JWXDOABQNLEIRF-UHFFFAOYSA-N

SMILES

CC(C)N=C(C1=CC=CC=C1)C(C)(C)CCCCl

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1)C(C)(C)CCCCl

synonyms

N-(5-Chloro-2,2-dimethyl-1-phenyl-pentylidene)isopropylamine

Origin of Product

United States

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